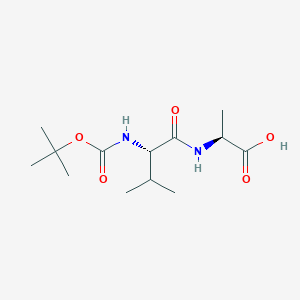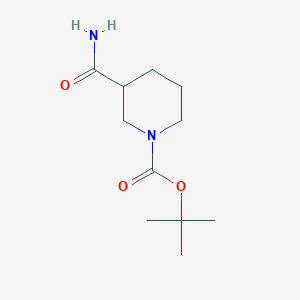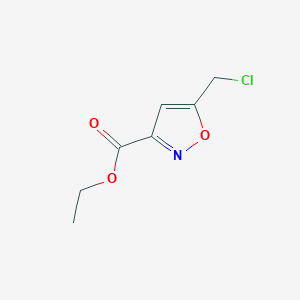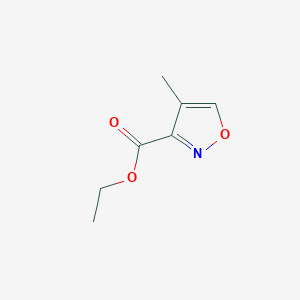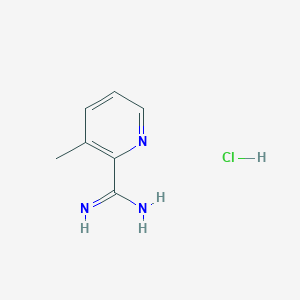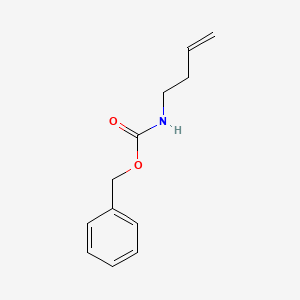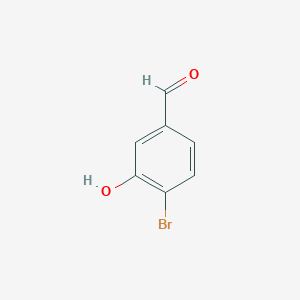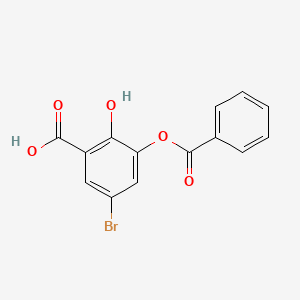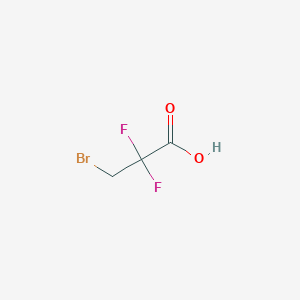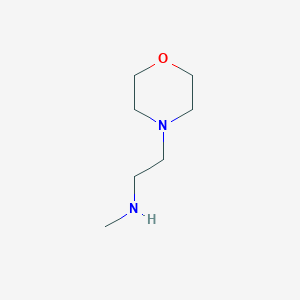
N-Methyl-2-morpholinoethanamine
Vue d'ensemble
Description
N-Methyl-2-morpholinoethanamine is a chemical compound with the molecular formula C7H16N2O . It is also known as N-methyl-2-morpholinoethan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been reported in the literature . The process involves the use of morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements . The total yield was reported to be 81.8% .
Molecular Structure Analysis
The molecular structure of N-Methyl-2-morpholinoethanamine is characterized by a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The average mass is 144.215 Da and the monoisotopic mass is 144.126266 Da .
Chemical Reactions Analysis
The synthesis of 2-morpholinoethanamine involves several steps, including Michael addition, hydrazinolysis, and Curtius rearrangements . The reaction may produce some byproducts, such as in step a: no byproducts; in step b: ethanol, which can be used as a solvent; in step c: nitrogen .
Physical And Chemical Properties Analysis
N-Methyl-2-morpholinoethanamine has a molecular weight of 217.14 . The density is reported to be 1.0±0.1 g/cm3 . The boiling point is 210.3±20.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Application 1: Catalyst for Synthesis of Heterocyclic Compounds
- Summary of the Application : 2-morpholinoethanamine is used as a versatile acid-base catalyst for the synthesis of some heterocyclic compounds . It’s immobilized on the surface of nanosheet graphene oxide, resulting in a bifunctional acid-base nanocatalyst .
- Methods of Application : The catalyst was synthesized using a non-toxic, green, and simple method . The catalytic reactivity was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c] chromene, and polyhydroquinoline derivatives .
- Results or Outcomes : The synthesized composite yielded good efficiency and short reaction times . Some derivatives of pyran, chromene, and quinoline have shown remarkable anti-COVID activity .
Application 2: Synthesis of 2-morpholinoethanamine
- Summary of the Application : 2-morpholinoethanamine is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
- Methods of Application : The synthesis involves Michael addition, hydrazinolysis, and Curtius rearrangements . The optimal conditions were selected in the experiments .
- Results or Outcomes : The total yield was 81.8% and it was a convenient process .
Application 3: Key Intermediate for Moclobemide
- Summary of the Application : 2-Morpholinoethanamine is a key intermediate in the synthesis of moclobemide , a selective monoamine oxidase A inhibitor used for the treatment of depressive illness .
- Methods of Application : The synthesis involves Michael addition, hydrazinolysis, and Curtius rearrangements . The optimal conditions were selected in the experiments .
- Results or Outcomes : The total yield was 81.8% and it was a convenient process .
Application 4: Broad Spectrum of Biological Activities
- Summary of the Application : Compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities , such as anti-gastroesophageal reflux disease, anti-irritable bowel syndrome , anti-inflammatory , and anticancer .
- Methods of Application : The synthesis involves Michael addition, hydrazinolysis, and Curtius rearrangements . The optimal conditions were selected in the experiments .
- Results or Outcomes : The total yield was 81.8% and it was a convenient process .
Application 5: Solar Cells and Sensors
- Summary of the Application : Graphene oxide immobilized 2-morpholinoethanamine is widely employed in applications like solar cells and sensors . Its extended surface is rich in various functional groups, making it a valuable feature for customization and improvement .
- Methods of Application : The graphene oxide is synthesized and then 2-morpholinoethanamine is immobilized on its surface using a non-toxic, green, and simple method . This results in the preparation of a bifunctional acid-base nanocatalyst .
- Results or Outcomes : The synthesized composite yielded good efficiency and short reaction times . It has shown potential in enhancing the performance of solar cells and sensors .
Application 6: Anti-inflammatory and Anticancer
- Summary of the Application : A number of compounds containing 2-morpholinoethanamine as a side group have shown anti-inflammatory and anticancer activities.
- Methods of Application : The synthesis involves Michael addition, hydrazinolysis, and Curtius rearrangements . The optimal conditions were selected in the experiments .
- Results or Outcomes : The total yield was 81.8% and it was a convenient process . The synthesized compounds have shown potential in treating inflammation and cancer .
Safety And Hazards
The safety data sheet for N-Methyl-2-morpholinoethanamine recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .
Orientations Futures
The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been improved to overcome the problems of conventional methods . The new method is simple, practical, and considers factors such as cost, practicability, waste disposal, and simplicity of purification . This suggests that future research may continue to focus on improving the synthesis process of such compounds.
Propriétés
IUPAC Name |
N-methyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPJKGWWPWBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566416 | |
| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-morpholinoethanamine | |
CAS RN |
41239-40-1 | |
| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(morpholin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


